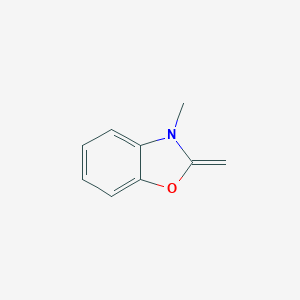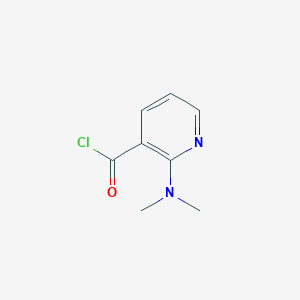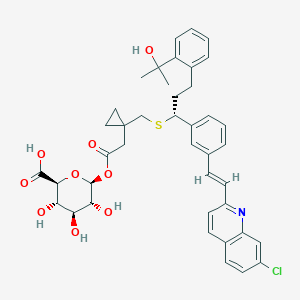
3-Methyl-2-methylene-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-methylene-1,3-benzoxazole (MMB) is a heterocyclic compound that has gained attention in recent years for its potential application in scientific research. MMB is a benzoxazole derivative that contains a methylene group and a methyl group on the benzene ring. This compound has shown promising results in various research studies, including anti-inflammatory, anti-tumor, and anti-viral activities. In
Wirkmechanismus
The mechanism of action of 3-Methyl-2-methylene-1,3-benzoxazole is not fully understood. However, studies have suggested that 3-Methyl-2-methylene-1,3-benzoxazole may act on various molecular targets, including the NF-κB signaling pathway, the JAK/STAT signaling pathway, and the PI3K/Akt signaling pathway. 3-Methyl-2-methylene-1,3-benzoxazole has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
3-Methyl-2-methylene-1,3-benzoxazole has been shown to have various biochemical and physiological effects in animal models. 3-Methyl-2-methylene-1,3-benzoxazole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of certain enzymes involved in inflammation. Moreover, 3-Methyl-2-methylene-1,3-benzoxazole has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 3-Methyl-2-methylene-1,3-benzoxazole has been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-methylene-1,3-benzoxazole has several advantages for lab experiments. 3-Methyl-2-methylene-1,3-benzoxazole is easy to synthesize, and the yield is generally high. 3-Methyl-2-methylene-1,3-benzoxazole is also relatively stable and can be stored for long periods without degradation. However, 3-Methyl-2-methylene-1,3-benzoxazole has some limitations for lab experiments. 3-Methyl-2-methylene-1,3-benzoxazole has low solubility in water, which can make it difficult to administer in animal models. Moreover, 3-Methyl-2-methylene-1,3-benzoxazole has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for 3-Methyl-2-methylene-1,3-benzoxazole research. Firstly, further studies are needed to elucidate the mechanism of action of 3-Methyl-2-methylene-1,3-benzoxazole. Secondly, more studies are needed to investigate the safety and efficacy of 3-Methyl-2-methylene-1,3-benzoxazole in humans. Thirdly, 3-Methyl-2-methylene-1,3-benzoxazole could be further developed as a potential therapeutic agent for various diseases, including inflammation, cancer, and viral infections. Fourthly, the synthesis method for 3-Methyl-2-methylene-1,3-benzoxazole could be optimized to improve the yield and purity of the compound. Finally, 3-Methyl-2-methylene-1,3-benzoxazole could be modified to improve its solubility and bioavailability.
Conclusion:
In conclusion, 3-Methyl-2-methylene-1,3-benzoxazole is a heterocyclic compound that has shown promising results in various scientific research studies. 3-Methyl-2-methylene-1,3-benzoxazole has demonstrated anti-inflammatory, anti-tumor, and anti-viral activities. Although the mechanism of action of 3-Methyl-2-methylene-1,3-benzoxazole is not fully understood, 3-Methyl-2-methylene-1,3-benzoxazole has been shown to act on various molecular targets and inhibit the activity of certain enzymes. 3-Methyl-2-methylene-1,3-benzoxazole has several advantages for lab experiments, including easy synthesis and stability, but also has some limitations, including low solubility in water. There are several future directions for 3-Methyl-2-methylene-1,3-benzoxazole research, including elucidating the mechanism of action, investigating the safety and efficacy in humans, developing 3-Methyl-2-methylene-1,3-benzoxazole as a therapeutic agent, optimizing the synthesis method, and improving solubility and bioavailability.
Synthesemethoden
There are various methods to synthesize 3-Methyl-2-methylene-1,3-benzoxazole, including the reaction of 2-amino-3-methylphenol with acetic anhydride and formaldehyde, and the reaction of 2-amino-3-methylphenol with paraformaldehyde and acetic acid. The yield of 3-Methyl-2-methylene-1,3-benzoxazole synthesis is generally high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-methylene-1,3-benzoxazole has been studied for its potential application in various scientific research fields, including anti-inflammatory, anti-tumor, and anti-viral activities. 3-Methyl-2-methylene-1,3-benzoxazole has shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, 3-Methyl-2-methylene-1,3-benzoxazole has demonstrated anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Moreover, 3-Methyl-2-methylene-1,3-benzoxazole has shown to have anti-viral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
IUPAC Name |
3-methyl-2-methylidene-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIFNKFRCWNPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C)OC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoxazole, 2,3-dihydro-3-methyl-2-methylene-(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)


![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)